REACTION_SMILES
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[B-:25]([F:26])([F:27])([F:28])[F:29].[CH3:18][N:19]1[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]2([C:15](=[O:16])[OH:17])[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[cH:7][cH:8]1.[n:30]1([O:31][C:32]([N:33]([CH3:34])[CH3:35])=[N+:36]([CH3:37])[CH3:38])[c:39]2[cH:40][cH:41][cH:42][cH:43][c:44]2[n:45][n:46]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]2([C:15](=[O:17])[N:22]3[CH2:21][CH2:20][N:19]([CH3:18])[CH2:24][CH2:23]3)[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C2(C(=O)O)CCOCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(On1nnc2ccccc21)=[N+](C)C
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Name
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Type
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product
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Smiles
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COc1ccc(C2(C(=O)N3CCN(C)CC3)CCOCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |